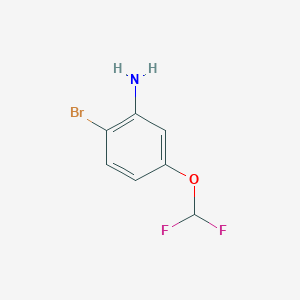

2-Bromo-5-(difluoromethoxy)aniline

説明

Contextualization of Halogenated Anilines in Contemporary Organic Chemistry Research

Halogenated anilines are a class of aromatic compounds that feature an aniline (B41778) core substituted with one or more halogen atoms. geeksforgeeks.org These molecules are of paramount importance in modern synthetic chemistry, serving as versatile intermediates for a multitude of chemical transformations. researchgate.net The presence of halogen atoms on the aniline ring profoundly influences its electronic properties and reactivity, making these compounds valuable precursors for creating complex molecular structures. researchgate.net

The utility of halogenated anilines stems from their ability to participate in a variety of reactions, including electrophilic aromatic substitutions, diazotization, and metal-catalyzed cross-coupling reactions. geeksforgeeks.orgchemistrysteps.com The specific position and nature of the halogen substituent can direct the course of these reactions, allowing for the regioselective synthesis of diverse derivatives. researchgate.net This control over reactivity is a key reason why halogenated anilines are frequently employed as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Significance of Difluoromethoxy Functionality in Aromatic Systems

The introduction of fluorine-containing groups into organic molecules can dramatically alter their physicochemical and biological properties. rsc.org The difluoromethoxy group (-OCHF₂) is a particularly noteworthy substituent in aromatic systems due to its unique electronic and conformational characteristics. rsc.org This group is considered a lipophilic hydrogen-bond donor, a rare and valuable feature in drug design. rsc.org

The difluoromethoxy group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. Furthermore, the C-F bonds are highly polarized and strong, contributing to the metabolic stability of the compound. rsc.orgmdpi.com The conformational flexibility of the difluoromethoxy group allows it to adopt various spatial arrangements, potentially leading to stronger binding interactions with enzymes and receptors. rsc.orgrsc.org This combination of properties makes the difluoromethoxy group a "privileged" functional group in medicinal chemistry. rsc.org

Overview of Research Trends Pertaining to 2-Bromo-5-(difluoromethoxy)aniline and Analogous Compounds

Research surrounding this compound and its analogs is driven by the synergistic effects of the bromo and difluoromethoxy substituents on the aniline core. The bromine atom serves as a handle for further chemical modifications through cross-coupling reactions, while the difluoromethoxy group imparts favorable pharmacokinetic properties.

Current research trends indicate a strong focus on the application of these compounds in medicinal chemistry and materials science. In drug discovery, derivatives of this compound are being investigated as potential inhibitors of various enzymes, with possible applications in oncology and neurology. In materials science, the thermal and chemical stability conferred by the fluorinated group makes these compounds attractive for the development of high-performance polymers and coatings. The exploration of novel synthetic routes to access these and structurally similar molecules remains an active area of investigation, aiming to provide efficient and scalable methods for their preparation.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-(difluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-5-2-1-4(3-6(5)11)12-7(9)10/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKCOGXZCYVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270588 | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261875-41-5 | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261875-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-bromo-5-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Difluoromethoxy Aniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a complex target molecule into simpler, commercially available starting materials. When applied to 2-bromo-5-(difluoromethoxy)aniline, the primary disconnections involve the carbon-bromine (C-Br) and the carbon-oxygen (C-O) bonds of the difluoromethoxy group.

A logical retrosynthetic approach would first disconnect the C-Br bond, leading to the precursor 5-(difluoromethoxy)aniline. This simplifies the synthesis to the challenge of introducing a difluoromethoxy group onto an aniline (B41778) derivative. Alternatively, disconnecting the C-O bond of the ether linkage first would lead to 2-bromo-5-hydroxyaniline. This strategy would then require the introduction of the difluoromethyl group onto the hydroxyl functionality.

The choice between these pathways depends on several factors, including the availability and cost of starting materials, the regioselectivity of the reactions, and the compatibility of the functional groups present in the intermediates. For instance, the amino group in aniline is highly activating and ortho-, para-directing in electrophilic aromatic substitution reactions. This inherent reactivity must be carefully managed to achieve the desired 2-bromo substitution pattern. Protection of the amine, often by converting it to a less activating amide, is a common strategy to control the regioselectivity of bromination. amazonaws.comyoutube.com

Advanced Multi-step Reaction Sequences

The synthesis of this compound is not a single-step process but rather a carefully orchestrated sequence of reactions. These multi-step sequences are designed to precisely install the required functional groups in the correct positions on the aromatic ring.

Stereoselective Introduction of the Bromine Moiety on the Aromatic Ring

The introduction of a bromine atom at the 2-position of a 5-substituted aniline derivative requires careful consideration of the directing effects of the substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The difluoromethoxy group, being electron-withdrawing, is a deactivating group and a meta-director. In the case of 5-(difluoromethoxy)aniline, the powerful ortho-directing ability of the amino group would likely lead to bromination at the 2- and 6-positions.

To achieve selective bromination at the 2-position, the activating effect of the amino group is often modulated. One common strategy is the temporary protection of the amine as an acetamide. The bulkier acetyl group sterically hinders the ortho positions, favoring bromination at the para position relative to the amide. However, in the case of a meta-substituted aniline, this can be used to direct bromination to the desired position. The regioselectivity of bromination of meta-substituted anilines can also be significantly influenced by the polarity of the solvent used in the reaction. thieme-connect.de N-Bromosuccinimide (NBS) is a frequently used reagent for such electrophilic brominations. thieme-connect.de

Table 1: Bromination of Substituted Anilines

| Starting Material | Brominating Agent | Solvent | Major Product(s) | Reference |

| Aniline | Bromine water | Water | 2,4,6-Tribromoaniline | youtube.com |

| Acetanilide | Bromine | Acetic Acid | 4-Bromoacetanilide | amazonaws.com |

| 3-Substituted Anilines | N-Bromosuccinimide | Varied | Solvent-dependent | thieme-connect.de |

This table is for illustrative purposes and does not represent a direct synthesis of the target molecule but rather general principles of aniline bromination.

Regiospecific Installation of the Difluoromethoxy Group

The introduction of the difluoromethoxy group (-OCHF₂) is a key step in the synthesis and can be accomplished through various methods, each with its own set of advantages and mechanistic nuances. The choice of strategy often depends on the nature of the substrate and the desired reaction conditions.

Nucleophilic difluoromethylation typically involves the reaction of a nucleophile, such as a phenol (B47542), with a source of the difluoromethyl group. A common approach for synthesizing aryl difluoromethyl ethers is the reaction of a phenol with chlorodifluoromethane (B1668795) (ClCF₂H) in the presence of a base. In the context of synthesizing this compound, this would involve the use of 2-bromo-5-aminophenol as the starting material. The amine group would likely need to be protected to prevent side reactions.

Another strategy involves the use of diethyl difluoromethylphosphonate. This reagent can be deprotonated to form a nucleophilic species that can then react with electrophiles. nih.govnih.gov While typically used for the difluoromethylation of carbonyl compounds, its application in the synthesis of difluoromethyl ethers is also being explored.

Electrophilic difluoromethylation reagents are designed to deliver a "CF₂H⁺" equivalent to a nucleophilic substrate. While less common for the synthesis of difluoromethoxy groups compared to nucleophilic methods, reagents have been developed for the electrophilic (phenylsulfonyl)difluoromethylation of arenes. nih.govrsc.org These reagents react with electron-rich aromatic compounds, such as anilines, to introduce the -CF₂SO₂Ph group, which can potentially be converted to the desired -OCHF₂ group in subsequent steps. The development of stable and effective electrophilic fluorinating agents, particularly those with N-F bonds, has been a significant advancement in organofluorine chemistry. wikipedia.org

Radical difluoromethylation has emerged as a powerful tool for the formation of C-CF₂H bonds. rsc.org These methods often utilize a radical initiator to generate a difluoromethyl radical (•CF₂H) from a suitable precursor. This radical can then be trapped by an aryl halide or another suitable coupling partner.

One notable method involves the use of bromodifluoromethane (B75531) (BrCF₂H) as a source of the difluoromethyl radical, which is generated via a silyl (B83357) radical-mediated halogen abstraction. princeton.edursc.org This radical can then participate in a metallaphotoredox-catalyzed cross-coupling with an aryl bromide. princeton.edu Another approach utilizes a stable and isolable difluoromethyl zinc reagent in combination with a nickel catalyst for the difluoromethylation of aryl halides. acs.org

The mechanism of these radical reactions is complex and often involves catalytic cycles with transition metals like nickel or copper. dntb.gov.uanih.gov For instance, in a nickel-catalyzed process, the reaction may initiate with the oxidative addition of the aryl halide to a Ni(0) species, followed by reaction with the difluoromethyl radical and subsequent reductive elimination to form the desired product. dntb.gov.ua Mechanistic studies, including kinetic analysis and computational investigations, are crucial for understanding and optimizing these transformations. acs.org

Table 2: Reagents for Difluoromethylation

| Reagent Type | Example Reagent | Application | Reference |

| Nucleophilic | Chlorodifluoromethane (ClCF₂H) | O-difluoromethylation of phenols | |

| Nucleophilic | Diethyl difluoromethylphosphonate | Difluoromethylation of carbonyls | nih.govnih.gov |

| Electrophilic | (Phenylsulfonyl)difluoromethylating reagent | C-H difluoromethylation of arenes | nih.govrsc.org |

| Radical Source | Bromodifluoromethane (BrCF₂H) | Radical difluoromethylation of aryl halides | princeton.edu |

| Radical Source | Difluoromethyl zinc reagent | Ni-catalyzed difluoromethylation of aryl halides | acs.org |

Selective Formation of the Primary Aniline Functional Group (e.g., Reduction of Nitro Precursors)

A primary and effective method for introducing the aniline functional group in the target molecule is through the reduction of its corresponding nitro precursor, 2-bromo-1-(difluoromethoxy)-4-nitrobenzene. This transformation is a common final step in the synthetic sequence. The selective reduction of the nitro group (-NO₂) to a primary amine (-NH₂) without affecting the bromine atom or the difluoromethoxy group is crucial.

Several reducing agents and conditions have been proven effective for analogous compounds like 2-bromo-5-fluoronitrobenzene. chemicalbook.comgoogle.com These methods are directly applicable to the synthesis of this compound. One common approach involves catalytic hydrogenation. google.com In this method, the nitro compound is reacted with hydrogen gas in a solvent such as methanol, using a catalyst like Raney nickel. google.com To prevent the undesired side reaction of de-bromination (the removal of the bromine atom), a bromine inhibitor is often added to the reaction mixture. google.com

Another established method is the use of iron powder in an acidic medium. chemicalbook.com The reaction of the nitro precursor with iron powder in a mixture of ethanol (B145695) and acetic acid, typically under reflux conditions, provides a quantitative yield of the corresponding aniline. chemicalbook.com

The table below summarizes various conditions used for the reduction of a similar precursor, 2-bromo-5-fluoronitrobenzene, which illustrates the optimization of this synthetic step. google.com

Table 1: Conditions for the Reduction of 2-Bromo-5-fluoronitrobenzene

| Catalyst | Inhibitor | Solvent | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Raney Nickel | Thanomin | Methanol | 1.0 | 45 | 87 | 99.4 |

| Raney Nickel | Hexahydroaniline | Methanol | 1.0 | 45 | 85 | 99.2 |

| Raney Nickel | Morpholine | Methanol | 1.0 | 45 | 83 | 99.1 |

| Raney Nickel | Triethylamine | Methanol | 1.0 | 45 | 80 | 99.1 |

Synthesis via Strategic Precursors and Intermediates (e.g., 2-Bromo-5-fluoronitrobenzene Derivatives)

One strategic precursor is 2-bromo-5-fluoronitrobenzene. google.com This compound can serve as an intermediate where the fluorine atom is substituted with a difluoromethoxy group. However, a more common strategy involves introducing the difluoromethoxy group via a nucleophilic substitution reaction on a hydroxyl group.

A plausible synthetic route would start from 2-bromo-5-nitrophenol. This intermediate can be reacted with a difluoromethanating agent, such as chlorodifluoromethane (CHClF₂), in the presence of a base to form the difluoromethoxy ether. This reaction yields the key intermediate, 2-bromo-1-(difluoromethoxy)-4-nitrobenzene. The final step, as described previously, is the reduction of the nitro group to furnish the target aniline. chemicalbook.comgoogle.com

The synthesis of precursors themselves can involve multiple steps. For example, the preparation of a bromo-nitroaniline derivative can start from bromobenzene, which undergoes nitration followed by a nickel-catalyzed reaction with sodium methoxide (B1231860) and subsequent ammonolysis to yield the desired product. google.com

Catalytic Approaches in Synthesis

Catalysis plays a significant role in both the synthesis of this compound and its subsequent chemical transformations. These approaches can be divided into metal-catalyzed reactions and protocols that align with green chemistry principles.

Metal-Catalyzed Transformations for C-Br Bond Functionalization

The bromine atom on the this compound molecule is a versatile functional group that can be modified through various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, making the compound a valuable building block in the synthesis of more complex molecules. rsc.org

Copper-catalyzed reactions are particularly effective for functionalizing aryl bromides. For instance, in the presence of a copper(I) iodide (CuI) catalyst and a base, aryl bromides can be coupled with primary amides or cyanamide (B42294) to form N-fused heterocyclic structures. researchgate.net These transformations are often accelerated by microwave irradiation. researchgate.net Similarly, copper powder can catalyze the coupling of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones. researchgate.net Palladium catalysts are also widely used for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination, which would be applicable to the C-Br bond in this compound.

Catalyst-Free and Green Chemistry Protocols

Green chemistry principles are increasingly being applied to synthetic routes to reduce environmental impact. In the context of synthesizing this compound, this includes optimizing reaction conditions to minimize waste and energy consumption.

The use of controlled microwave heating is a key green chemistry technique that dramatically reduces reaction times and can lead to increased yields and reaction efficiency. researchgate.net This method has been successfully applied to copper-catalyzed cross-coupling reactions involving bromo-aromatic compounds. researchgate.net

Furthermore, the optimization of catalytic processes, such as the hydrogenation of nitro precursors, aligns with green chemistry goals. By selecting appropriate inhibitors and reaction conditions, side reactions like de-bromination can be substantially reduced. google.com This not only improves product purity and yield but also simplifies the post-reaction workup, reducing solvent usage and waste generation. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity is a central goal in the synthesis of this compound. This is accomplished through the systematic optimization of reaction conditions, including the choice of catalyst, solvent, base, temperature, and reaction time.

As demonstrated in the hydrogenation of 2-bromo-5-fluoronitrobenzene, the choice of a minor component like a bromine inhibitor can significantly impact the reaction's outcome. google.com A study comparing different amine-based inhibitors showed that while all were effective, they resulted in yields ranging from 80% to 87%, highlighting the importance of fine-tuning even secondary reagents. google.com

The optimization process is also critical in catalytic reactions. In a study on copper-catalyzed cyclization, various parameters were adjusted to find the optimal conditions. researchgate.net The choice of solvent was found to be crucial, with N,N-dimethylformamide (DMF) proving superior to others like dimethyl sulfoxide (B87167) (DMSO) or dioxane. researchgate.net Further tuning of the base and reaction temperature was necessary to achieve the best results. researchgate.net

The table below illustrates the effect of varying reaction components in a model copper-catalyzed reaction. researchgate.net

Table 2: Optimization of a Copper-Catalyzed Cyclization Reaction

| Copper Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Copper Powder | K₃PO₄ | DMF | 72 |

| Copper Powder | K₃PO₄ | Dioxane | 45 |

| Copper Powder | K₃PO₄ | DMSO | 63 |

| CuI | K₃PO₄ | DMF | 65 |

| Copper Powder | K₂CO₃ | DMF | 55 |

This systematic approach of varying one parameter at a time allows chemists to identify the ideal conditions for maximizing both the conversion of the starting material and the isolated yield of the desired product. researchgate.net

Chemical Reactivity and Derivatization of 2 Bromo 5 Difluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 2-bromo-5-(difluoromethoxy)aniline is susceptible to electrophilic aromatic substitution. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, the presence of the bromine atom at one of the ortho positions and the difluoromethoxy group at the meta position relative to the amine introduces both steric and electronic complexities.

The electron-withdrawing nature of the difluoromethoxy group tends to deactivate the ring towards electrophilic attack. Conversely, the amino group's strong activating effect generally overcomes this deactivation. The directing influence of the substituents plays a crucial role in determining the regioselectivity of these reactions. The amino group directs ortho and para, while the bromine atom also directs ortho and para. The difluoromethoxy group is a meta-director. In the case of this compound, the positions ortho and para to the strongly activating amino group are the most likely sites for substitution. However, one ortho position is already occupied by a bromine atom, and the para position is also substituted. This leaves the remaining ortho position as a potential, though sterically hindered, site for electrophilic attack.

For many aniline derivatives, direct halogenation can lead to multiple substitutions. youtube.com To achieve monosubstitution, the reactivity of the amino group is often tempered by acylation, which is discussed in a later section. youtube.com This strategy reduces the activating influence of the amino group, allowing for more controlled electrophilic substitution. youtube.com

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Bromination | Bromine, Acetic Acid | 2,4-Dibromo-5-(difluoromethoxy)aniline | The strong activation by the amino group can lead to polysubstitution. Acylation of the amine can be used to control the reaction and favor monobromination at the position para to the amine. youtube.comyoutube.com |

| Nitration | Nitric Acid, Sulfuric Acid | 2-Bromo-5-(difluoromethoxy)-4-nitroaniline and/or 2-Bromo-5-(difluoromethoxy)-6-nitroaniline | The regioselectivity is influenced by the directing effects of the existing substituents and the reaction conditions. |

Nucleophilic Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its presence is pivotal for a variety of powerful synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions, which are discussed in more detail in section 3.4, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

Transformations of the Amine Functional Group

The primary amine group is a versatile handle for a wide array of chemical modifications, significantly expanding the synthetic utility of this compound.

Acylation Reactions

The amino group of this compound readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often employed as a protecting group strategy to moderate the high reactivity of the aniline. youtube.com The resulting acetamido group is less activating and more sterically hindered than the amino group, which can be advantageous in controlling subsequent electrophilic substitution reactions. youtube.comyoutube.com The amide can be easily hydrolyzed back to the amine under acidic or basic conditions. youtube.com

Table 2: Acylation of this compound

| Acylating Agent | Conditions | Product |

| Acetic Anhydride | Pyridine or other base | N-(2-Bromo-5-(difluoromethoxy)phenyl)acetamide |

| Benzoyl Chloride | Aqueous base (Schotten-Baumann conditions) | N-(2-Bromo-5-(difluoromethoxy)phenyl)benzamide |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations, collectively known as Sandmeyer and related reactions. These reactions allow for the replacement of the amino group with a wide range of substituents, including halogens (Cl, Br, I), cyano, hydroxyl, and hydrogen. This provides a powerful method for further functionalization of the aromatic ring.

Table 3: Diazotization and Subsequent Reactions

| Reagent | Product | Reaction Name |

| Copper(I) Chloride | 1-Bromo-2-chloro-4-(difluoromethoxy)benzene | Sandmeyer Reaction |

| Copper(I) Bromide | 1,2-Dibromo-4-(difluoromethoxy)benzene | Sandmeyer Reaction |

| Potassium Iodide | 1-Bromo-4-(difluoromethoxy)-2-iodobenzene | |

| Copper(I) Cyanide | 2-Bromo-5-(difluoromethoxy)benzonitrile | Sandmeyer Reaction |

| Water, heat | 2-Bromo-5-(difluoromethoxy)phenol | |

| Hypophosphorous Acid (H3PO2) | 1-Bromo-4-(difluoromethoxy)benzene | Deamination |

Condensation Reactions Leading to Schiff Bases

The amine functional group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netnanobioletters.com This reaction typically occurs under acidic or basic catalysis and involves the removal of a molecule of water. researchgate.net Schiff bases are important intermediates and have been studied for their biological activities and as ligands for metal complexes. researchgate.netnanobioletters.com The formation of a Schiff base from this compound introduces a new point of diversity and allows for the construction of more complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions for Molecular Diversification

The bromine substituent on the aniline ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are particularly powerful in this context. These methodologies allow for the introduction of a wide variety of substituents at the position of the bromine atom, including alkyl, aryl, vinyl, alkynyl, and amino groups. This capability for molecular diversification makes this compound a valuable building block in medicinal chemistry and materials science, where the synthesis of libraries of related compounds is often required for structure-activity relationship studies.

Table 4: Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh3)4, base | Biaryl or styrenyl derivative |

| Heck Coupling | Alkene | Pd(OAc)2, P(o-tolyl)3, base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh3)4, CuI, base | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | Di- or tri-substituted aniline |

| Stille Coupling | Organostannane | Pd(PPh3)4 | Biaryl or vinyl derivative |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Alkylated or arylated derivative |

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organohalides and organoboron compounds. For this compound, the bromine atom provides a reactive site for coupling with a wide array of aryl and heteroaryl boronic acids or esters. This reaction is invaluable for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science.

The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For challenging substrates like unprotected ortho-bromoanilines, specialized catalyst systems are often employed to overcome the potential for catalyst inhibition by the free amine group. Research on similar unprotected ortho-bromoanilines has shown that palladacycle catalysts, such as the CataCXium A palladacycle, can be particularly effective. The reaction conditions are generally mild, accommodating a variety of functional groups on the coupling partner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition | Purpose/Comment |

| Aryl Halide | This compound | The electrophilic partner. |

| Boron Reagent | Arylboronic acid or ester (e.g., Phenylboronic acid) | The nucleophilic partner. |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or a palladacycle (e.g., CataCXium A) | Facilitates oxidative addition and reductive elimination. |

| Ligand | Phosphine-based (e.g., SPhos, XPhos) or part of the palladacycle | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene, Dioxane, or 2-MeTHF | Solubilizes reactants and influences reaction rate. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Heck Coupling and Related C-C Bond Forming Reactions

The Mizoroki-Heck reaction offers a powerful method for carbon-carbon bond formation by coupling aryl halides with alkenes. In the context of this compound, a Heck reaction would forge a bond between the C2 position of the aniline ring and an olefin, leading to the synthesis of substituted styrenyl anilines or related structures. This transformation is typically catalyzed by a palladium salt, such as palladium(II) acetate.

However, the presence of an unprotected primary amine, as in this compound, can present challenges for Heck couplings. The amine can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. To circumvent this, strategies may include the use of sterically hindered ligands that favor the desired catalytic cycle or, alternatively, protecting the amine group (e.g., as an acetamide) before the coupling reaction and subsequently deprotecting it. Ligandless conditions using catalysts like Pd/C have also been explored for anilines where the amino group is sterically hindered.

Table 2: Hypothetical Heck Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Product Type |

| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 2-Styryl-5-(difluoromethoxy)aniline |

| This compound | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Ethyl 3-(2-amino-4-(difluoromethoxy)phenyl)acrylate |

N-Arylation Reactions

N-arylation reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are fundamental for constructing C-N bonds. These reactions can be applied to this compound in two ways: either by using the amine as the nucleophile to be arylated or by using the aryl bromide as the electrophile to couple with another amine.

In the Buchwald-Hartwig reaction, a palladium catalyst with a specialized phosphine ligand is used to couple the aniline's -NH₂ group with a different aryl halide, or to couple the aniline's C-Br bond with another amine. nih.gov This method is known for its high efficiency, broad substrate scope, and tolerance of functional groups. researchgate.net Copper-catalyzed N-arylation (Ullmann reaction) provides an alternative, often more economical, route. organic-chemistry.orgmdpi.com Modern protocols for copper-catalyzed reactions utilize ligands like L-proline or diamines to enable the reaction to proceed under milder conditions than the harsh temperatures traditionally required. mdpi.comnih.gov These reactions are crucial for the synthesis of diarylamines and other complex nitrogen-containing molecules.

Table 3: General Conditions for N-Arylation Reactions

| Reaction Type | Catalyst System | Base | Solvent | Temperature |

| Buchwald-Hartwig (Pd-catalyzed) | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP, XPhos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-120 °C |

| Ullmann (Cu-catalyzed) | CuI or CuBr with a ligand (e.g., L-proline, 1,10-phenanthroline) | K₂CO₃ or K₃PO₄ | DMSO or DMF | 100-150 °C |

Chelation and Metal Complex Formation with this compound Ligands

While this compound itself is not a typical chelating agent, it serves as an excellent precursor for the synthesis of more complex ligands capable of forming stable coordination complexes with various metal ions. The primary amino group is a key functional handle that can be readily derivatized to introduce coordinating atoms.

A common strategy involves the condensation of the aniline with an aldehyde or ketone to form a Schiff base (imine). If the carbonyl compound contains another donor group (like a hydroxyl or another amino group) in a suitable position, the resulting Schiff base ligand can act as a bidentate or multidentate chelating agent. For example, condensation with salicylaldehyde (B1680747) would produce a bidentate N,O-donor ligand. These ligands can then react with transition metal salts (e.g., chlorides or acetates of copper, nickel, cobalt, or zinc) to form stable metal complexes. mdpi.com The properties of these complexes, such as their geometry, color, and magnetic behavior, are dictated by the nature of the metal ion and the coordination environment provided by the ligand.

Table 4: Potential Metal Complexes from Ligands Derived from this compound

| Metal Ion | Ligand Type (Derived from Aniline) | Typical Coordination Geometry |

| Cu(II) | Bidentate Schiff Base (N,O donors) | Square Planar or Distorted Octahedral |

| Ni(II) | Bidentate Schiff Base (N,O donors) | Square Planar or Octahedral |

| Co(II) | Bidentate Schiff Base (N,O donors) | Tetrahedral or Octahedral |

| Zn(II) | Bidentate Schiff Base (N,O donors) | Tetrahedral |

| Fe(III) | Multidentate Ligand (e.g., from tren scaffold) | Octahedral |

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Difluoromethoxy Aniline and Analogs

Quantum Chemical Investigations

Quantum chemical methods are fundamental to elucidating the intrinsic properties of molecules. For 2-bromo-5-(difluoromethoxy)aniline, these studies focus on how the interplay of its functional groups dictates its electronic character and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can be used to model its geometry and electronic properties.

The presence of the electron-withdrawing difluoromethoxy group and the bromine atom significantly influences the electron density distribution across the aromatic ring. The difluoromethoxy group, in particular, is known to affect the electronic and steric properties of the molecule, thereby influencing its reactivity and solubility. DFT studies can predict the activation energies for various reactions, such as palladium-catalyzed cross-coupling, which is a common transformation for brominated aromatic compounds. This predictive power aids in the selection of appropriate solvents and catalysts for synthetic applications.

Illustrative DFT-Calculated Parameters for a Substituted Aniline (B41778):

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies based on molecule and theory level. |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2-4 Debye |

| Bond Lengths (Å) | The equilibrium distances between atomic nuclei. | C-C: ~1.39-1.41, C-N: ~1.40, C-Br: ~1.90, C-O: ~1.37 |

This table is illustrative and shows typical ranges for similar molecules. Specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, representing the molecule's capacity to donate electrons. Conversely, the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing bromine and difluoromethoxy substituents, indicating its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. FMO analysis is instrumental in predicting the regioselectivity of reactions such as electrophilic aromatic substitution.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom of the aniline group due to its lone pair of electrons. The fluorine atoms of the difluoromethoxy group would also contribute to a negative potential. In contrast, the hydrogen atoms of the amine group and the difluoromethoxy group would exhibit a positive potential. This analysis is crucial for understanding intermolecular interactions, particularly those involving hydrogen bonding.

Advanced Molecular Modeling and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not widely reported in the literature, this computational technique offers the potential to explore the molecule's dynamic behavior. MD simulations could provide insights into:

Conformational Flexibility: The rotational freedom around the C-O and C-N bonds can be studied to identify the most stable conformations in different environments.

Solvation Effects: MD can simulate the interaction of the molecule with solvent molecules, which can be particularly insightful given that some studies of related compounds report unexpected ortho substitution in polar aprotic solvents due to solvation effects.

Interactions with Biological Macromolecules: If this molecule were to be studied as a potential ligand for a biological target, MD simulations could be used to model its binding mode and estimate the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For this compound and its analogs, these studies are valuable for predicting their behavior and guiding the design of new molecules with desired characteristics.

The difluoromethoxy group is known to modulate a molecule's lipophilicity, which is a key parameter in its absorption, distribution, metabolism, and excretion (ADME) properties. QSAR and QSPR models for halogenated anilines and related compounds often rely on a set of molecular descriptors, including:

Electronic Descriptors: Such as the energies of the HOMO and LUMO, and parameters derived from the molecular electrostatic potential. nih.gov

Steric Descriptors: Like molecular volume and surface area.

Hydrophobic Descriptors: Most commonly the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Representative Molecular Descriptors for QSAR/QSPR of Aniline Analogs:

| Descriptor Type | Example Descriptor | Property Influenced |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Reactivity, Biological Activity |

| Steric | Molecular Volume | Receptor Binding, Solubility |

| Hydrophobic | logP | Membrane Permeability, ADME |

Analysis of Non-Covalent Interactions, Including Hydrogen Bonding Involving the Difluoromethoxy Group

A particularly interesting feature of the difluoromethoxy group is its ability to participate in non-covalent interactions, most notably hydrogen bonding. While C-H bonds are generally not considered strong hydrogen bond donors, the presence of two highly electronegative fluorine atoms on the same carbon atom polarizes the C-H bond of the difluoromethyl group, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. synquestlabs.comsigmaaldrich.com

Experimental and theoretical studies have confirmed that the CF2H group can act as a hydrogen bond donor, with a strength comparable to that of thiophenol or aniline groups. synquestlabs.comsigmaaldrich.com This interaction can be intramolecular, influencing the molecule's preferred conformation, or intermolecular, affecting its crystal packing and interactions with other molecules, such as biological receptors. sigmaaldrich.com The ability of the difluoromethoxy group to act as a "lipophilic hydrogen bond donor" is a valuable property in medicinal chemistry, as it can serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl or thiol groups. synquestlabs.comsigmaaldrich.com

Computational Elucubration of Reaction Mechanisms and Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for investigating the intricate details of reaction mechanisms involving this compound and its analogs. These theoretical studies provide deep insights into reaction kinetics and thermodynamics, helping to predict the feasibility of reaction pathways, identify transition states, and understand the influence of substituents on reactivity.

Research into the reaction mechanisms of substituted anilines often employs computational models to complement experimental findings. For instance, studies on the reactions of substituted anilines with various electrophiles and nucleophiles have utilized DFT to elucidate the underlying mechanisms. researchgate.net These computational approaches are critical for understanding the regioselectivity and reaction rates observed in the laboratory.

Theoretical Investigation of Electrophilic Substitution

The aniline moiety is highly activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. libretexts.org However, the electronic effects of the bromine and difluoromethoxy substituents on this compound introduce complexity. Computational studies can quantify these effects by calculating electron density distributions and predicting the most likely sites for electrophilic attack.

For example, a computational analysis of a hypothetical nitration reaction would involve mapping the potential energy surface for the attack of a nitronium ion (NO₂⁺) at the different available positions on the aromatic ring. The calculations would determine the activation energies for the formation of the sigma complexes (arenium ions) at each position.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nitration of this compound

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) |

| C2 (ortho to -NH₂) | 22.5 |

| C4 (para to -NH₂) | 18.2 |

| C6 (ortho to -NH₂) | 20.1 |

Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution for activated and deactivated rings. Actual values would require specific DFT calculations for this molecule.

The results would likely indicate that the para-position to the strongly activating amino group is the most favored site for electrophilic attack, despite the presence of the deactivating bromine and difluoromethoxy groups.

Nucleophilic Aromatic Substitution Pathways

The bromine atom on the ring allows for the possibility of nucleophilic aromatic substitution (SNAAr) reactions. Computational studies can be employed to investigate the mechanism of such reactions, for example, with a nucleophile like methoxide (B1231860) (CH₃O⁻). The calculations would model the formation of the Meisenheimer complex, which is a key intermediate in the SNAr mechanism. The stability of this intermediate and the energy barrier to its formation would be calculated to predict the reaction's feasibility.

Table 2: Illustrative Calculated Thermodynamic Data for a Hypothetical SNAr Reaction

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Formation of Meisenheimer Complex | -5.8 | 2.5 |

| Transition State to Product | 15.3 | 12.1 |

| Overall Reaction | -10.2 | -8.5 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from computational studies of SNAr reactions.

Radical Reaction Mechanisms

Recent research has also explored photoinduced reactions involving aniline derivatives, proceeding through radical mechanisms. acs.org For a compound like this compound, computational studies could elucidate the mechanism of a photoinduced difluoroalkylation. This would involve calculating the energies of the radical intermediates and transition states in a proposed catalytic cycle. Such studies can help to understand the role of the photocatalyst and the factors controlling the regioselectivity of the functionalization. acs.org

In a study on the reaction of 4-methyl aniline with hydroxyl radicals, computational methods were used to determine the potential energy surface and the rate coefficients for various reaction pathways. mdpi.com A similar approach could be applied to understand the atmospheric or metabolic degradation pathways of this compound.

Applications in Advanced Chemical Research

Rational Design and Synthesis of Pharmaceutical Intermediates and Scaffolds

The compound is a cornerstone in the creation of complex molecular architectures for medicinal chemistry. The presence of the bromine atom and the difluoromethoxy group allows for precise modifications, enabling the development of targeted therapeutic agents.

As Key Building Blocks for Novel Therapeutic Agents

2-Bromo-5-(difluoromethoxy)aniline serves as a crucial intermediate in the synthesis of advanced pharmaceutical compounds. Its structure is particularly useful in creating protease inhibitors, such as those targeting the hepatitis C virus (HCV) NS3 protease. sigmaaldrich.com The bromine atom on the aniline (B41778) ring is a key functional group that facilitates carbon-carbon bond formation through reactions like Suzuki coupling, which is essential for constructing the biaryl structures often found in modern drugs.

Furthermore, the difluoromethoxy group (-OCHF₂) is recognized for its ability to improve the pharmacokinetic properties of a drug candidate. It can enhance metabolic stability, increase lipophilicity, and improve bioavailability, all of which are critical factors in designing effective therapeutic agents. Research has indicated that derivatives of this compound may possess inhibitory effects on certain enzymes, suggesting potential for developing treatments for a range of diseases, including neurological disorders and cancer.

Exploration in Drug Discovery Programs

This aniline derivative is actively explored in drug discovery programs due to the advantageous properties conferred by its difluoromethoxy group. This group can enhance a molecule's interaction with biological targets like enzymes and receptors by increasing lipophilicity and participating in hydrophobic interactions. The compound's structure allows it to serve as a scaffold, which can be systematically modified to optimize binding affinity and biological activity. Studies have shown that related fluorinated anilines are widely used for synthesizing drugs such as anti-inflammatory and anticancer agents, highlighting the importance of this class of compounds in pharmaceutical research. ossila.com

| Research Focus Area | Application of this compound | Key Structural Features Utilized |

| Hepatitis C | Synthesis of NS3 Protease Inhibitors. sigmaaldrich.com | Bromine atom for Suzuki coupling. |

| Oncology | Development of potential cancer therapeutics. | Difluoromethoxy group for improved biological activity. |

| Neurology | Basis for potential treatments for neurological disorders. | Modulation of enzyme interactions. |

Contributions to Agrochemical Development

The utility of this compound extends into the field of agrochemicals, where it is used in the formulation of modern crop protection products.

Precursors for Advanced Pesticides and Herbicides

The compound's chemical structure is a valuable starting point for the synthesis of next-generation herbicides and pesticides. It acts as a precursor to active ingredients that can offer improved efficacy against a wide range of agricultural pests and weeds. The incorporation of fluorine-containing groups, such as difluoromethoxy, into agrochemicals is a well-established strategy to enhance their biological activity. ossila.com Herbicides developed from this compound can contribute to better weed control and, consequently, higher crop yields.

Utility in Materials Science and Polymer Chemistry

In the realm of materials science, this compound serves as a specialized monomer for the creation of high-performance materials. Its application in this field focuses on developing advanced polymers and coatings with superior properties. The compound's structure can impart enhanced thermal and chemical resistance to the resulting materials, making them suitable for use in demanding environments. It acts as a foundational building block for synthesizing complex organic molecules that form the basis of these robust materials.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a critical class of molecules in organic chemistry, forming the core of many pharmaceuticals and functional materials. This compound is a valuable precursor for synthesizing these complex ring systems. The reactivity of its functional groups—the amino group (-NH₂) and the bromine atom—can be strategically exploited. For instance, the bromine atom can be replaced through various nucleophilic substitution reactions, while both the amino group and the bromine atom can participate in cyclization reactions to form diverse heterocyclic structures. chemicalbook.com This versatility makes it an important tool for chemists seeking to build complex molecular frameworks from a readily available starting material. chemicalbook.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-Bromo-5-(difluoromethoxy)aniline in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the proton of the difluoromethoxy (-OCHF₂) group.

Aromatic Region: The three protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and splitting patterns are dictated by the electronic effects of the bromine, amine, and difluoromethoxy substituents.

Amine Protons: The two protons of the primary amine group typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Difluoromethoxy Proton: The single proton of the difluoromethoxy group is highly characteristic. It is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a ¹H-¹⁹F coupling).

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (aromatic) | 6.8 - 7.5 | Multiplet | N/A |

| NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |

| OCHF₂ | 6.5 - 7.0 | Triplet | JH-F ≈ 74 Hz |

Note: Data are representative and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show seven signals: six for the aromatic carbons and one for the difluoromethoxy carbon. The carbon attached to the fluorine atoms (-OCHF₂) will be uniquely identifiable by its chemical shift and a large one-bond carbon-fluorine coupling (¹JC-F), which splits the signal into a triplet. The positions of the carbons attached to bromine (C-Br), nitrogen (C-NH₂), and oxygen (C-O) are also diagnostic.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Carbons | 110 - 150 | Singlet |

| C-Br | ~110 | Singlet |

| C-NH₂ | ~145 | Singlet |

| OC HF₂ | 115 - 120 | Triplet (due to C-F coupling) |

Note: Data are representative and may vary based on experimental conditions.

Given the presence of a difluoromethoxy group, Fluorine-19 (¹⁹F) NMR is an essential technique for characterization. ¹⁹F NMR is highly sensitive and provides a clean spectral window with no background signals. For this compound, the two fluorine atoms are chemically equivalent and will produce a single signal. This signal's chemical shift is characteristic of the -OCHF₂ group. Furthermore, this signal will be split into a doublet due to coupling with the single adjacent proton (a ²JF-H coupling). The typical chemical shift range for a difluoromethoxy group is between -80 and -85 ppm.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This allows for the definitive assignment of which proton is attached to which carbon in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which can help confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, C₇H₆BrF₂NO.

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (M and M+2), which is a clear indicator of the presence of a single bromine atom in the molecule.

Table 3: Expected Mass Spectrometry Data

| Parameter | Value | Significance |

| Molecular Formula | C₇H₆BrF₂NO | Confirmed by HRMS. |

| Nominal Molecular Weight | 237/239 g/mol | Corresponds to ions with ⁷⁹Br and ⁸¹Br. |

| Isotopic Pattern | M⁺ and (M+2)⁺ peaks with ~1:1 ratio | Characteristic signature for one bromine atom. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretching: The primary amine (-NH₂) group will show two distinct stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The aryl-ether C-O bond will show a strong absorption band.

C-F Stretching: The difluoromethoxy group will exhibit very strong and characteristic C-F stretching bands, typically found in the 1000-1200 cm⁻¹ region.

C-Br Stretching: The C-Br stretch appears at lower frequencies, usually in the 500-650 cm⁻¹ range.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Difluoromethoxy | C-F Stretch | 1000 - 1200 | Strong |

| Aryl Ether | C-O Stretch | 1200 - 1275 | Strong |

| Bromoalkane | C-Br Stretch | 500 - 650 | Medium-Strong |

Note: Data are representative and based on typical functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level to a higher one. For organic molecules like "this compound," the most significant electronic transitions are typically π → π* and n → π* transitions.

The aniline (B41778) core of the molecule, with its aromatic ring and the lone pair of electrons on the nitrogen atom, constitutes the primary chromophore. The presence of substituents on the aromatic ring, namely the bromine atom and the difluoromethoxy group, can influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). The bromine atom, being an auxochrome, can cause a bathochromic shift (red shift) of the absorption bands to longer wavelengths. The difluoromethoxy group, with its electron-withdrawing nature, can also modulate the electronic transitions.

In a typical UV-Vis spectrum of an aniline derivative, absorption peaks due to π-π* transitions of the aromatic ring are observed. researchgate.net The n-π* transitions, involving the non-bonding electrons of the nitrogen atom, may also be present, often as a shoulder on the main absorption band or as a separate peak at a longer wavelength. researchgate.net The solvent in which the spectrum is recorded can also play a role, as polar solvents can interact with the molecule and shift the absorption maxima. researchgate.net

Illustrative UV-Vis Spectral Data for a Substituted Aniline

| Transition Type | Typical λmax Range (nm) | Description |

| π → π | 230-280 | High-intensity absorption corresponding to the electronic excitation within the benzene ring. |

| n → π | 280-350 | Lower intensity absorption involving the non-bonding electrons of the amino group. |

Note: This table represents typical values for substituted anilines and is for illustrative purposes, as specific experimental data for "this compound" is not publicly available.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For "this compound," a single-crystal XRD analysis would reveal the exact spatial relationship between the bromine atom, the difluoromethoxy group, and the aniline ring. It would also elucidate intermolecular interactions, such as hydrogen bonding involving the amino group, which play a crucial role in the solid-state packing of the molecules. While specific crystal structure data for "this compound" is not readily found in the public domain, studies on similar bromo-substituted aniline derivatives have been conducted, providing insights into their molecular geometries and crystal packing. nih.gov

Illustrative Crystallographic Parameters for a Bromo-Substituted Aniline Derivative

| Parameter | Illustrative Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.45 |

| c (Å) | 14.21 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an XRD analysis. They are based on typical values for related organic compounds.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them vital for assessing the purity of "this compound" and for analyzing reaction mixtures during its synthesis.

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For aniline and its derivatives, GC methods have been developed for their determination in various matrices. epa.govoup.comnih.govd-nb.info A capillary column is typically used to achieve high-resolution separation. oup.com The choice of detector is critical; a flame ionization detector (FID) is commonly used for organic compounds, while a nitrogen-phosphorus detector (NPD) offers enhanced sensitivity and selectivity for nitrogen-containing compounds like anilines. epa.gov Mass spectrometry (MS) can be coupled with GC (GC-MS) to provide definitive identification of the separated components based on their mass spectra. nih.gov

Illustrative GC Parameters for Aniline Derivative Analysis

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | FID or NPD |

Note: This table provides typical GC conditions for the analysis of aniline derivatives and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are not sufficiently volatile or stable for GC analysis. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is a common approach for the analysis of aromatic amines. researchgate.netresearchgate.netchromforum.orgthermofisher.comuniupo.it Detection is typically achieved using a UV detector, set at a wavelength where the analyte absorbs strongly. For enhanced sensitivity and selectivity, fluorescence or electrochemical detectors can also be employed, sometimes after pre-column derivatization to introduce a fluorescent tag. researchgate.netresearchgate.net HPLC coupled with mass spectrometry (LC-MS) provides powerful analytical capabilities for complex samples. nih.gov

Illustrative HPLC Parameters for Aromatic Amine Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents typical HPLC conditions for the analysis of aromatic amines and is for illustrative purposes.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition behavior. nih.govresearchgate.net Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program, revealing information about phase transitions, such as melting and boiling, as well as exothermic or endothermic decomposition processes. nih.govnih.govresearchgate.netresearchgate.net

For "this compound," TGA would indicate the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. DTA would show endothermic peaks corresponding to melting and boiling, and exothermic peaks associated with decomposition. Together, these techniques provide a comprehensive profile of the compound's thermal behavior, which is crucial for understanding its stability under various conditions. nih.govnih.govresearchgate.netresearchgate.net

Illustrative Thermal Analysis Data for a Halogenated Aromatic Compound

| Analysis Type | Observation | Temperature (°C) |

| DTA | Endotherm (Melting) | ~50-70 |

| TGA | Onset of Decomposition | > 200 |

| DTA | Exotherm (Decomposition) | > 250 |

Note: This table illustrates the type of data obtained from TGA/DTA analysis and is based on general knowledge of similar compounds, not specific experimental data for "this compound."

Conclusion and Future Research Directions

Synthesis and Application Versatility of 2-Bromo-5-(difluoromethoxy)aniline

This compound is a specialized aromatic amine notable for the presence of both a bromine atom and a difluoromethoxy group on the aniline (B41778) core. This unique substitution pattern makes it a highly versatile building block in organic synthesis. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. The difluoromethoxy (-OCHF₂) group, a bioisostere of other functionalities like methoxy (B1213986) or hydroxyl groups, is particularly valuable for its ability to modulate key physicochemical properties. It can enhance metabolic stability, increase lipophilicity, and alter the conformational preferences of a molecule, which are critical parameters in drug design. nih.gov

The compound's versatility is evident in its application across multiple domains. In the life sciences, it serves as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nih.gov For instance, derivatives have been investigated as potential protease inhibitors for viruses like Hepatitis C and for their role in treatments for neurological disorders. nih.gov In agriculture, its structure is incorporated into novel herbicides and pesticides. nih.gov Beyond biological applications, it is also a precursor in materials science for developing high-performance polymers and protective coatings that require enhanced thermal stability and chemical resistance. nih.gov

Challenges and Opportunities in Synthetic Methodology Development

The synthesis of this compound, while achievable, presents several challenges that offer opportunities for methodological innovation. A common synthetic route involves the direct bromination of 5-(difluoromethoxy)aniline. However, this reaction can suffer from a lack of regioselectivity, leading to the formation of undesired isomers and posing purification challenges. The aniline ring is highly activated, and controlling the electrophilic substitution to occur specifically at the ortho-position to the amine requires carefully optimized conditions. wikipedia.org

These challenges highlight significant opportunities for research. There is a growing need for greener, more efficient, and highly selective synthetic methods. The development of novel catalytic systems that can direct C-H functionalization or bromination with high regioselectivity would be a major advance. Likewise, milder and more robust methods for difluoromethoxylation are highly sought after. Recent progress in photoredox catalysis and the use of electron donor-acceptor (EDA) complexes for the difluoroalkylation of anilines represent promising avenues for future synthetic methodology development. researchgate.netacs.org

Table 1: Overview of Synthetic Strategies

| Synthetic Approach | Precursor | Key Reagents | Primary Challenge | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | 5-(difluoromethoxy)aniline | Bromine or other brominating agent | Controlling regioselectivity to obtain the desired isomer. | nih.gov |

| Difluoromethoxylation | 5-bromo-2-hydroxyaniline | Chlorodifluoromethane (B1668795), Base | Requires protection of the amine group; potential for side reactions. | nih.gov |

| Multi-step Synthesis | 4-fluoroaniline | Acylating agent, Nitrating agent, Brominating agent, Reducing agent | A lengthy process with multiple steps that can lower overall yield. | nih.gov |

Advancements in Computational Predictions for Molecular Design

Computational chemistry provides powerful tools to accelerate the design and development of novel derivatives of this compound. Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of molecules. nih.gov For a compound like this, DFT calculations can predict optimized molecular geometries, determine the electron distribution, and calculate properties such as dipole moment and polarizability. researchgate.net This information is crucial for understanding the molecule's reactivity, including the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic planning. researchgate.netnih.gov

Furthermore, computational methods are invaluable for predicting how the difluoromethoxy group influences molecular interactions. By calculating molecular electrostatic potential (MEP) maps, researchers can visualize the electron-rich and electron-poor regions of the molecule, which helps in predicting non-covalent interactions like hydrogen bonding and halogen bonding that are critical for biological target recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another key computational approach. jmaterenvironsci.com By building models based on a series of analogues, QSAR can correlate calculated molecular descriptors (e.g., electronic properties, size, lipophilicity) with observed biological activity. jmaterenvironsci.com This allows for the in silico screening of virtual libraries of compounds derived from the this compound scaffold, prioritizing the synthesis of candidates with the highest predicted potency and most favorable pharmacokinetic profiles. frontiersin.org These predictive models save considerable time and resources compared to traditional trial-and-error synthesis and testing. jmaterenvironsci.com

Future Prospects in Materials Science and Life Sciences

The unique combination of a reactive bromine handle and a property-modulating difluoromethoxy group positions this compound as a valuable scaffold for future innovations in both materials science and life sciences.

In materials science, the compound can be used to create advanced fluorinated polymers. The difluoromethoxy group can impart desirable properties such as low surface energy, high thermal stability, and chemical inertness. The bromine atom allows for its incorporation into polymer backbones or as a pendant group through polymerization techniques involving cross-coupling reactions. Future research could focus on developing novel liquid crystals, dielectric materials, or specialized coatings with tailored optical and electronic properties.

In the life sciences, the prospects are particularly bright. The ability to use the bromine atom for late-stage functionalization via cross-coupling reactions enables the rapid generation of diverse compound libraries for drug discovery. This is a powerful strategy for optimizing lead compounds. The difluoromethoxy group is increasingly recognized as a beneficial substituent in drug design for its ability to improve metabolic stability and cell permeability while potentially enhancing binding affinity. nih.gov Future work will likely involve using this building block to develop next-generation inhibitors for a range of enzymes, new classes of agrochemicals with improved efficacy and environmental profiles, and probes for chemical biology to explore complex biological systems.

Table 2: Comparison of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₇H₆BrF₂NO | 238.03 | Contains -OCHF₂ group; balances lipophilicity and metabolic stability. |

| 2-Bromo-5-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | Contains strongly electron-withdrawing -CF₃ group. dtic.mil |

| 2-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.01 | Contains a single fluorine atom instead of a substituted methoxy group. nih.gov |

| 3-(Difluoromethoxy)aniline | C₇H₇F₂NO | 159.13 | Lacks the bromine atom for cross-coupling. sigmaaldrich.com |

Mentioned Compounds

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the difluoromethoxy group in 2-Bromo-5-(difluoromethoxy)aniline?

- Methodological Answer : The difluoromethoxy group can be introduced via nucleophilic aromatic substitution (NAS) under controlled pH conditions. Precursors such as 5-bromo-2-hydroxyaniline can react with chlorodifluoromethane in the presence of a base (e.g., NaOH) to form the difluoromethoxy moiety. Protection of the amine group prior to substitution is critical to avoid side reactions. Post-synthesis deprotection using acidic conditions (e.g., HCl) yields the target compound .

- Key Considerations : Monitor reaction temperature (typically 50–80°C) and use anhydrous solvents to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and F NMR confirm the presence of the difluoromethoxy group (e.g., F signals at δ -80 to -85 ppm for CF) and bromine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHBrFNO) and isotopic patterns for bromine.

- HPLC : Purity analysis (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a key intermediate in synthesizing protease inhibitors (e.g., hepatitis C virus NS3 protease inhibitors). The bromine atom enables Suzuki coupling for biaryl formation, while the difluoromethoxy group enhances metabolic stability and bioavailability .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in substitution reactions involving this compound?